5-Methyl-2-(propan-2-yl)phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of thymol with 4-methoxyphenylacetic acid under reflux conditions, using EDC.HCl as a condensing agent and DMAP as a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-isopropylphenol: Known for its antimicrobial properties.
4-Methoxyphenylacetic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a quinoline core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C27H25NO3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H25NO3/c1-17(2)21-14-9-18(3)15-26(21)31-27(29)23-16-25(19-10-12-20(30-4)13-11-19)28-24-8-6-5-7-22(23)24/h5-17H,1-4H3 |
InChI Key |
BMKXJQNNQGAQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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